

4-(Trifluoromethyl)pyrimidine-2-thiol: A Versatile Building Block in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)pyrimidine-2-thiol

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Shanghai, China – December 25, 2025 – **4-(Trifluoromethyl)pyrimidine-2-thiol** is emerging as a critical synthetic intermediate for the development of novel therapeutic agents. Its unique chemical properties, imparted by the trifluoromethyl group and the pyrimidine-2-thiol scaffold, make it a valuable component in the synthesis of compounds with significant anticancer and antifungal activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this promising building block.

Physicochemical Properties

4-(Trifluoromethyl)pyrimidine-2-thiol is an orange, needle-like crystalline solid.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	136547-17-6	[2] [3]
Molecular Formula	C ₅ H ₃ F ₃ N ₂ S	[2] [3]
Molecular Weight	180.15 g/mol	[2] [3]
Melting Point	164-166 °C	[2]
Appearance	Orange needle-like crystalline solid	[1]

Synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol

A reliable method for the synthesis of **4-(Trifluoromethyl)pyrimidine-2-thiol** involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with thiourea. This reaction provides a direct route to the target pyrimidine scaffold.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)pyrimidine-2-thiol

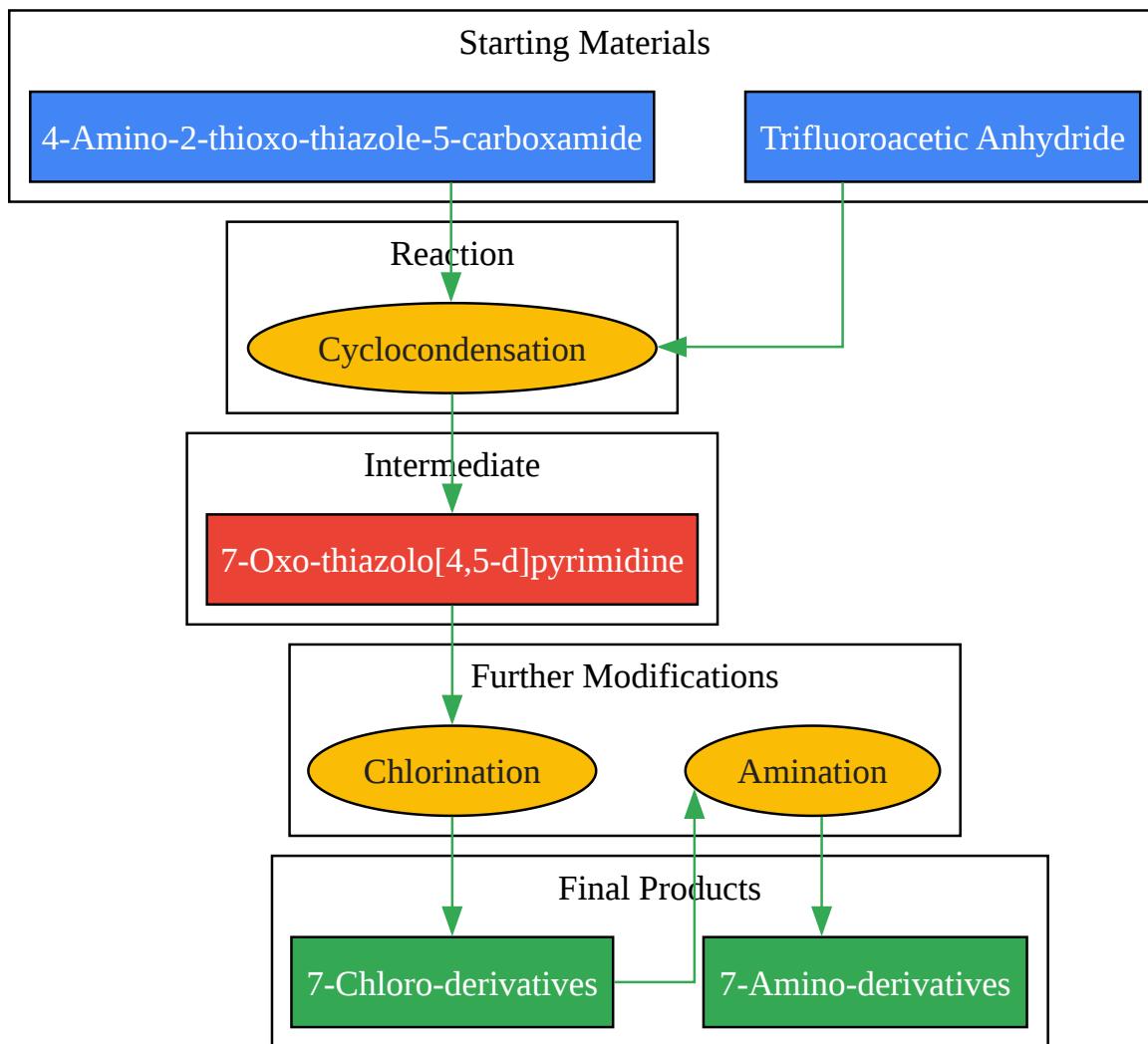
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in absolute ethanol.
- Base Addition: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature.
- Reaction Condition: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purification: Acidify the residue with a dilute solution of hydrochloric acid to precipitate the crude product. Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure **4-(Trifluoromethyl)pyrimidine-2-thiol**.

Applications in the Synthesis of Bioactive Molecules

4-(Trifluoromethyl)pyrimidine-2-thiol serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds with promising pharmacological activities. The thiol group provides a reactive handle for further chemical modifications, enabling the construction of complex molecular architectures.

Anticancer Agents: Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives

One of the most significant applications of **4-(trifluoromethyl)pyrimidine-2-thiol** is in the synthesis of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which have demonstrated potent anticancer activity.^[4]

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Caption: Synthetic workflow for thiazolo[4,5-d]pyrimidine derivatives.

- Reaction Setup: A mixture of an appropriate 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (10 mmol) and trifluoroacetic anhydride (20 mL) is heated at reflux with stirring for 4 hours.
- Crystallization: The reaction mixture is then allowed to stand at room temperature overnight.
- Isolation: The resulting precipitate is collected by filtration and recrystallized from toluene to yield the desired 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[4][5]thiazolo[4,5-

d]pyrimidin-7(6H)-one.

The synthesized thiazolo[4,5-d]pyrimidine derivatives have been evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines and normal cell lines. The IC₅₀ values are summarized below.

Compound	A375 (Melanoma)	C32 (Melanoma)	DU145 (Prostate)	MCF-7/WT (Breast)	CHO-K1 (Normal)	HaCaT (Normal)	Reference
2a	>500	>500	>500	>500	>500	>500	[4]
2b	485.0 ± 4.9	496.0 ± 5.6	498.0 ± 4.2	495.0 ± 6.1	>500	489.0 ± 7.3	[4]
3a	103.0 ± 2.1	87.4 ± 3.5	112.0 ± 3.1	98.7 ± 4.2	>500	>500	[4]
3b	25.4 ± 1.9	24.4 ± 2.3	35.6 ± 2.8	29.8 ± 2.5	75.5 ± 3.9	33.5 ± 2.1	[4]
4a	496.0 ± 6.2	493.0 ± 5.8	491.0 ± 4.9	497.0 ± 5.5	48.5 ± 3.2	>500	[4]

Antifungal Agents: Synthesis of Trifluoromethyl Pyrimidine Derivatives

Derivatives of **4-(trifluoromethyl)pyrimidine-2-thiol** have also shown promising antifungal activity against a range of plant pathogenic fungi.

- Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of a specific concentration.
- Plate Preparation: Add the compound solution to molten potato dextrose agar (PDA) medium to achieve the desired final concentration.
- Inoculation: Place a mycelial disc of the test fungus at the center of the PDA plate.
- Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period.

- Data Collection: Measure the diameter of the fungal colony and calculate the percentage of inhibition relative to a control plate containing only the solvent.

Several trifluoromethyl pyrimidine derivatives have demonstrated significant inhibition of fungal growth.

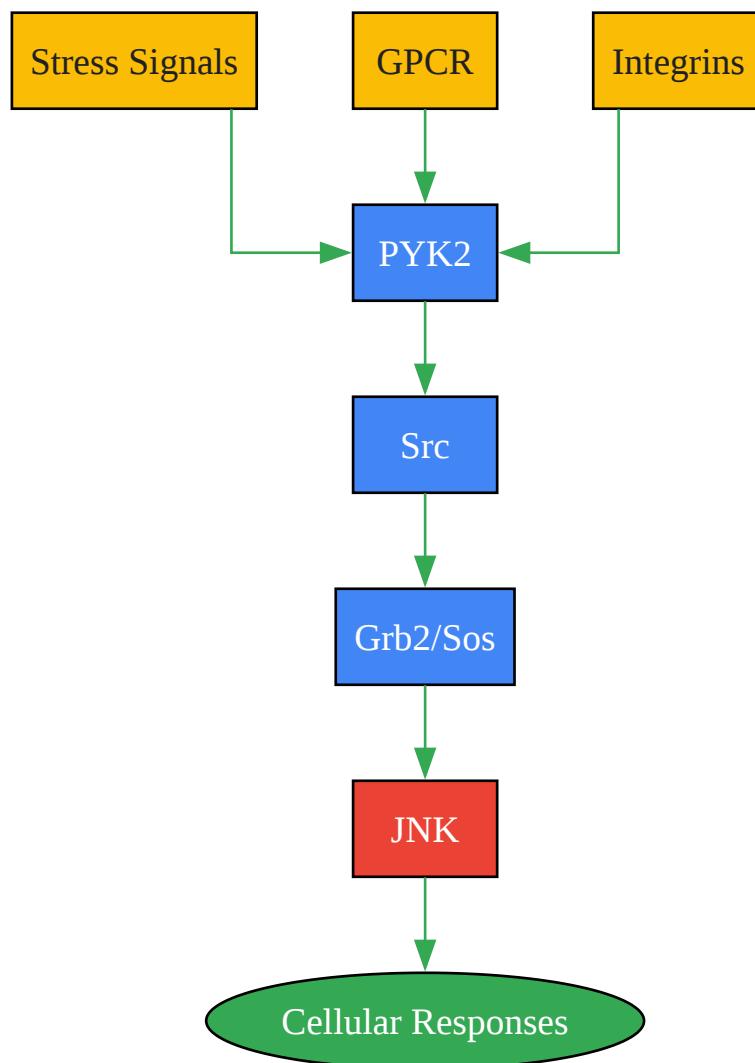
Compound	Botrytis cinerea (% Inhibition at 50 µg/mL)	Sclerotinia sclerotiorum (% Inhibition at 50 µg/mL)	Reference
5b	96.76	-	[5]
5j	96.84	-	[5]
5l	100	-	[5]
5v	-	82.73	[5]
Tebuconazole (Control)	96.45	83.34	[5]

Signaling Pathway Interactions

The biological activities of compounds derived from **4-(trifluoromethyl)pyrimidine-2-thiol** are often attributed to their interaction with specific signaling pathways involved in cell proliferation, survival, and angiogenesis.

PYK2 Signaling Pathway

Proline-rich tyrosine kinase 2 (PYK2) is a non-receptor tyrosine kinase that plays a role in various cellular processes. Inhibitors targeting PYK2 are of interest in cancer therapy.

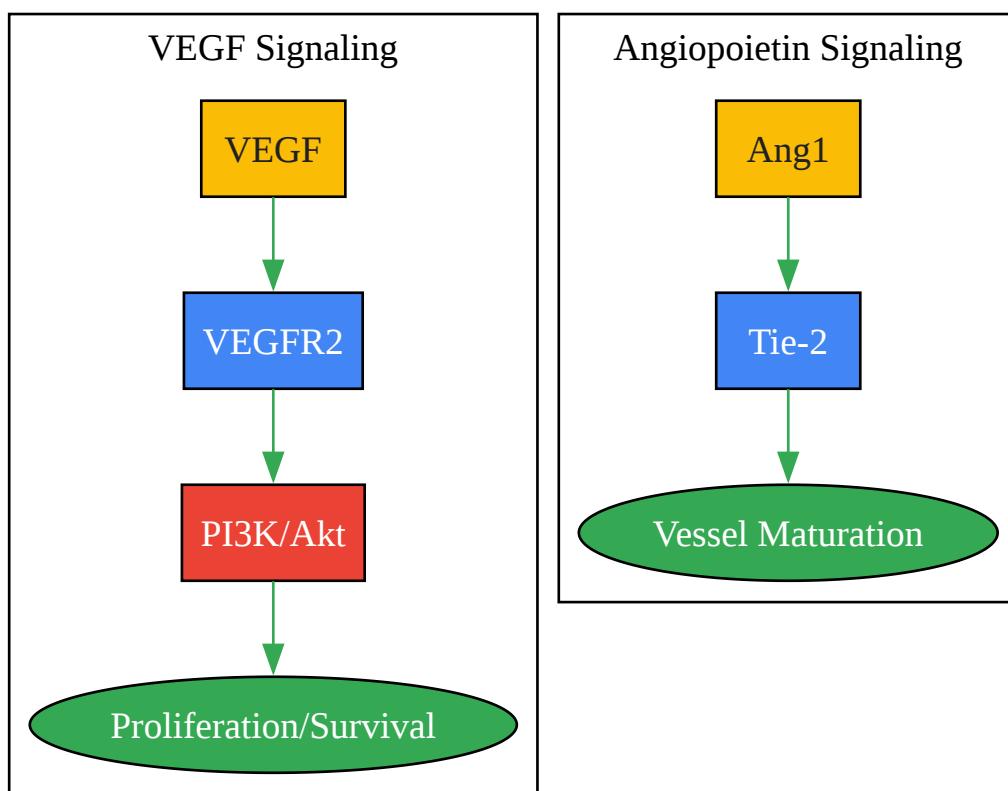


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Caption: Simplified PYK2 signaling pathway.

VEGFR2 and Tie-2 Signaling Pathways

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2 are key regulators of angiogenesis, a critical process in tumor growth and metastasis.



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Caption: Overview of VEGFR2 and Tie-2 signaling in angiogenesis.

Conclusion

4-(Trifluoromethyl)pyrimidine-2-thiol is a highly valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its utility in the development of potent anticancer and antifungal agents highlights its importance in medicinal chemistry and drug discovery. The detailed protocols and data presented herein are intended to facilitate further research and innovation in this exciting field.

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